1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a piperidine ring and a pyrazole moiety, which are known for their diverse pharmacological properties. The dihydrochloride form indicates that the compound is a salt, enhancing its solubility and stability for pharmaceutical applications.
This compound is classified as an organic heterocyclic compound, specifically a substituted pyrazole. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, which contribute to their reactivity and interaction with biological targets. The presence of the piperidine ring further enhances its potential as a pharmacophore in drug design.
The synthesis of 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride typically involves several steps:
The synthetic route can vary based on the specific starting materials used and the desired purity of the final product. Techniques such as thin-layer chromatography and high-performance liquid chromatography are commonly employed for monitoring reaction progress and product purification.
1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride can participate in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced activity or reduced side effects.
The mechanism of action for 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride involves interaction with specific biological targets, such as enzymes or receptors. For instance, compounds containing pyrazole structures have been shown to inhibit certain kinases or metalloproteinases, leading to downstream effects on cell signaling pathways.
In studies involving related compounds, it has been observed that these interactions can modulate pathways involved in cancer progression or inflammatory responses, suggesting therapeutic potential in oncology or inflammation-related diseases.
Some physical properties of 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride include:
Chemical properties include:
These properties are critical for formulation development in pharmaceutical applications.
1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride has potential applications in:
The ongoing exploration of this compound's derivatives may lead to novel therapeutics with improved efficacy and safety profiles.
The synthesis of 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride (CAS 1215522-91-0) employs convergent strategies that independently construct the pyrazole and piperidine moieties before linkage. Pyrazole ring formation typically utilizes [3+2] cycloaddition methodologies, with recent advances enabling improved regioselectivity. Silver-mediated cycloadditions of N-isocyanoiminotriphenylphosphorane with terminal alkynes provide 4-aminopyrazole derivatives under mild conditions with excellent functional group tolerance (Yield: 78-92%) [8]. Alternative routes involve one-pot condensations where hydrazine monohydrochloride reacts with carbonyl compounds to form pyrazoline intermediates, followed by oxidation with bromine or oxygen/DMSO to yield substituted pyrazoles (Yield: 65-85%) [8].
Piperidine functionalization occurs through nucleophilic displacement reactions, where 1-(2-chloroethyl)piperidine serves as a key intermediate. Subsequent coupling with 4-aminopyrazole is optimized under phase-transfer conditions or mild base mediation (K₂CO₃ in acetonitrile, 60°C, 12h). Reductive amination strategies provide superior yields for critical intermediates – sodium triacetoxyborohydride-mediated reactions between piperidine-containing aldehydes and pyrazol-4-amine derivatives achieve yields >80% with minimal byproducts [9]. Final dihydrochloride salt formation completes the synthesis, with purification typically employing recrystallization from ethanol/ethyl acetate mixtures [2].
Table 1: Comparative Analysis of Key Synthetic Approaches
Methodology | Reaction Conditions | Yield Range | Regioselectivity | Key Advantage |
---|---|---|---|---|
Silver-mediated cycloaddition | Ag₂CO₃, DCM, rt, 6h | 78-92% | High (≥95:5) | Functional group tolerance |
One-pot condensation/oxidation | NH₂NH₂·HCl, R¹R²CO, Br₂/DCM | 65-85% | Moderate | Commercial reagent availability |
Reductive amination | NaBH(OAc)₃, DCE, 12h | 80-88% | N/A | High atom economy |
Nucleophilic displacement | K₂CO₃, CH₃CN, 60°C, 12h | 70-75% | N/A | Simple workup procedure |
Critical process challenges include controlling regioselectivity during pyrazole N-alkylation and minimizing di-quaternization of the piperidine nitrogen. Recent advances employ sterically hindered bases (DIPEA) in anhydrous DMF at 0°C to suppress over-alkylation [8]. Scale-up considerations emphasize solvent selection – replacing DMF with acetonitrile improves reaction control and reduces purification complexity .
Structural modifications of the 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine scaffold focus on three strategic regions: pyrazole C3/C5 positions, the piperidine nitrogen, and the ethylene linker. Pyrazole ring modifications demonstrate that small alkyl groups (methyl, ethyl) at C3 enhance metabolic stability by reducing CYP450-mediated oxidation, extending murine plasma half-life by 2.3-fold compared to unsubstituted analogues . Introduction of hydrophilic substituents to the piperidine nitrogen – particularly hydroxyethyl or carboxymethyl groups – significantly improves aqueous solubility (from <0.1 mg/mL to >5 mg/mL) while maintaining target binding affinity [9].
The ethylene linker between piperidine and pyrazole rings presents opportunities for stereoelectronic optimization. Incorporation of deuterium atoms at the linker's alpha position decreases metabolic cleavage by cytochrome enzymes, extending in vivo half-life from 1.8 to 4.2 hours in murine models . Alternative approaches include replacing the ethylene bridge with polar spacers like 1,2,3-triazole (formed via click chemistry) or amide linkages, though these modifications often reduce DCN1 inhibitory activity while improving solubility profiles [9].
Table 2: Impact of Structural Modifications on Physicochemical Properties
Modification Site | Exemplary Substituent | Aqueous Solubility | Microsomal Stability (t½) | Plasma Exposure (AUC₀₋₂₄) |
---|---|---|---|---|
Pyrazole C3 | Unsubstituted | 0.08 mg/mL | 12 min | 1.2 µM·h |
Pyrazole C3 | Methyl | 0.15 mg/mL | 27 min | 2.8 µM·h |
Piperidine N | Hydroxyethyl | 5.3 mg/mL | 41 min | 4.7 µM·h |
Linker modification | Deuterated ethylene | 0.11 mg/mL | 68 min | 5.3 µM·h |
Bioavailability enhancements concentrate on molecular property optimization guided by Lipinski's rules. Successful approaches include: (1) Reducing cLogP from 2.8 to 1.2 through introduction of polar heterocycles; (2) Increasing hydrogen bond acceptors from 4 to 6 to improve water solubility; and (3) Molecular weight control below 400 Da through strategic fragment linking [9]. These modifications collectively address the poor oral bioavailability observed in first-generation inhibitors (NAcM-OPT), enabling sustained plasma concentrations above IC₉₀ for 24 hours post 50 mg/kg oral dose in murine models .
Dihydrochloride salt formation represents the critical final step in manufacturing 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine, with significant implications for crystallinity, stability, and dissolution properties. Three predominant methodologies are employed: (1) Direct HCl gas bubbling in anhydrous ethanol; (2) Concentrated HCl addition in 2-propanol/water mixtures; and (3) Hydrochloric acid/IPA solution addition in ethyl acetate [2] . Each technique generates distinct crystalline forms with characteristic physicochemical profiles.
Direct HCl gas bubbling in ethanol produces the most thermodynamically stable polymorph (Form A) with high bulk density (>0.6 g/mL) and excellent flow properties, but requires specialized equipment for HCl handling. Concentrated HCl addition in 2-propanol/water (85:15) yields a metastable polymorph (Form B) with superior dissolution rates (85% release in 15min) but lower storage stability. Hydrochloric acid/IPA addition in ethyl acetate generates a hydrated form (Form C-H₂O) that offers balanced properties but necessitates strict humidity control during storage [2].
Table 3: Salt Formation Techniques and Product Characteristics
Method | Solvent System | Crystal Form | Purity (%) | Yield (%) | Critical Quality Attributes |
---|---|---|---|---|---|
HCl gas bubbling | Anhydrous ethanol | Form A | 99.5 | 92 | High crystallinity, low hygroscopicity |
Concentrated HCl addition | 2-Propanol/water (85:15) | Form B | 98.8 | 85 | Fast dissolution, needle morphology |
HCl/IPA solution in ethyl acetate | Ethyl acetate/IPA | Form C-H₂O | 99.2 | 88 | Balanced properties, hydrate formation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7